
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide is a chemical compound known for its unique structure and properties It belongs to the oxazine family, which is characterized by a heterocyclic ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine with hydriodic acid under controlled conditions. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another compound with a similar structure but different functional groups.
4,4,6-Trimethyl-2-alkylamino-5,6-dihydro-4H-1,3-oxazine: A related compound with variations in the alkylamino group.
Uniqueness
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
37723-93-6 |
|---|---|
Molecular Formula |
C9H19IN2O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
N-ethyl-4,4,6-trimethyl-1,3-oxazinan-2-imine;hydroiodide |
InChI |
InChI=1S/C9H18N2O.HI/c1-5-10-8-11-9(3,4)6-7(2)12-8;/h7H,5-6H2,1-4H3,(H,10,11);1H |
InChI Key |
WFWQFNYHPPKWAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1NC(CC(O1)C)(C)C.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)

![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
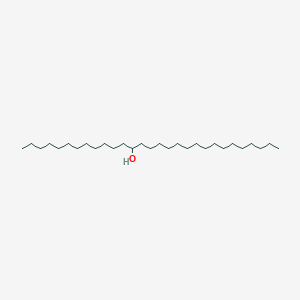


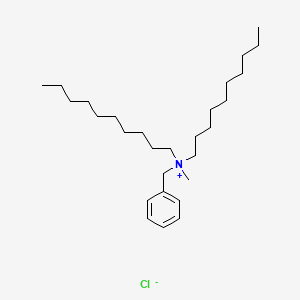
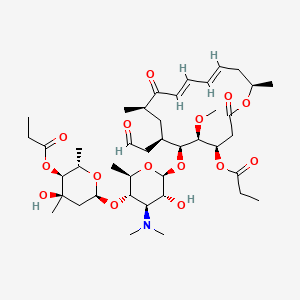
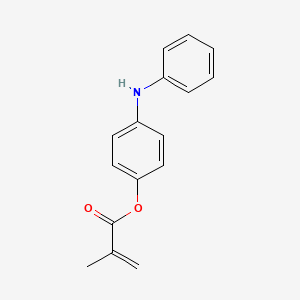
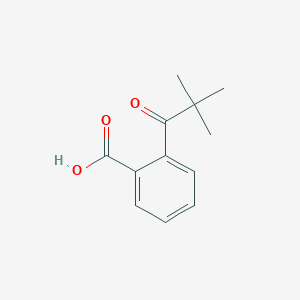


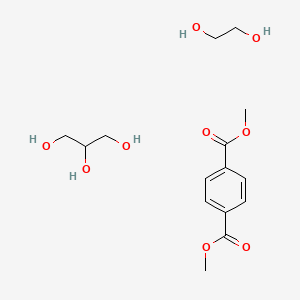
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
